molecular formula C10H6ClFN2O B1486415 6-(2-Chloro-4-fluorophenyl)pyrimidin-4-ol CAS No. 1700593-67-4

6-(2-Chloro-4-fluorophenyl)pyrimidin-4-ol

Cat. No. B1486415
M. Wt: 224.62 g/mol
InChI Key: CEGUHKNIXICPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(2-Chloro-4-fluorophenyl)pyrimidin-4-ol” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to have diverse biological activities and are used in medicinal and pharmaceutical applications .


Synthesis Analysis

The synthesis of “6-(2-Chloro-4-fluorophenyl)pyrimidin-4-ol” involves a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst . Another method involves the use of 4-fluorobenzeneboronic acid and 4,6-dichloropyrimidine .


Molecular Structure Analysis

The molecular structure of “6-(2-Chloro-4-fluorophenyl)pyrimidin-4-ol” has been determined using various techniques such as single crystal X-ray diffraction studies , Ab-initio and Density Functional Theory (DFT) calculations . The compound crystallizes in a monoclinic space group .

properties

IUPAC Name

4-(2-chloro-4-fluorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O/c11-8-3-6(12)1-2-7(8)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGUHKNIXICPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chloro-4-fluorophenyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Chloro-4-fluorophenyl)pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-(2-Chloro-4-fluorophenyl)pyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
6-(2-Chloro-4-fluorophenyl)pyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
6-(2-Chloro-4-fluorophenyl)pyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
6-(2-Chloro-4-fluorophenyl)pyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
6-(2-Chloro-4-fluorophenyl)pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.